molecular formula C8H9BrCl2N2S B2968013 {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 938156-42-4

{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B2968013
CAS No.: 938156-42-4
M. Wt: 316.04
InChI Key: MGAPWXIJGKIWLV-UHFFFAOYSA-N
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Description

{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a hydrobromide salt featuring a methanimidamide core substituted with a sulfanyl-linked 2,5-dichlorobenzyl group. Its molecular formula is C₈H₈Cl₂N₂S·HBr, with a molecular weight of approximately 328.0 g/mol. While explicit data on its melting point or spectral properties are unavailable in the provided evidence, inferences can be drawn from structurally related compounds (see §2) .

Properties

IUPAC Name

(2,5-dichlorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPWXIJGKIWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CSC(=N)N)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2,5-dichlorophenylmethylamine with sulfanyl methanimidamide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: : Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorinated phenols, while reduction could produce amines.

Scientific Research Applications

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound may serve as a tool in biochemical studies to understand enzyme mechanisms.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound C₈H₈Cl₂N₂S·HBr ~328.0 Not reported 2,5-Dichlorophenylmethyl, sulfanyl, hydrobromide salt
[(3-Methylbutyl)sulfanyl]methanimidamide HBr (6326-39-2) C₆H₁₄N₂S·HBr ~223.1 Not reported Branched alkyl chain, hydrobromide salt
N-(2,4-Dichlorophenyl)thiourea (6326-14-3) C₇H₆Cl₂N₂S 221.10 Not reported Thiourea backbone, 2,4-dichlorophenyl substituent
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) [] C₁₇H₁₉N₅O₂S₂ 389.0 178 Oxadiazole-thiazole heterocycles, dimethylphenyl group
Key Observations:
  • Structural Complexity : The target compound lacks the heterocyclic systems (e.g., oxadiazole, thiazole) seen in ’s compounds (e.g., 7f), which are associated with enhanced hydrogen-bonding capacity and bioactivity .
  • Substituent Effects : The 2,5-dichlorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,4-dichlorophenyl group in CAS 6326-14-3. The para-chloro substitution may enhance metabolic stability compared to ortho-substituted analogs .
  • Counterion Impact : Hydrobromide salts (target and CAS 6326-39-2) typically exhibit higher aqueous solubility than neutral thioureas (e.g., CAS 6326-14-3) due to ionic dissociation .

Spectral and Functional Comparisons

Infrared Spectroscopy (IR):
  • The target compound’s IR spectrum would likely show:
    • N–H stretches (~3300 cm⁻¹, imidamide group).
    • C–Cl stretches (550–850 cm⁻¹, dichlorophenyl).
    • C–S vibrations (~600–700 cm⁻¹, sulfanyl linkage).

      This contrasts with CAS 6326-14-3 (thiourea), which exhibits stronger C=S stretches (~1250 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
  • ¹H NMR : The target’s dichlorophenyl group would display aromatic protons as a doublet (J ≈ 2.5 Hz) at δ ~7.2–7.5 ppm. The methylene (–CH₂–S–) group would resonate near δ 3.5–4.0 ppm, similar to the –CH₂–S– signals in ’s compounds .
Mass Spectrometry (EI-MS):
  • The hydrobromide counterion would dissociate in EI-MS, with the base peak corresponding to the protonated methanimidamide fragment ([C₈H₈Cl₂N₂S]⁺, m/z ≈ 246). This contrasts with ’s compounds, which show fragmentation patterns dominated by oxadiazole-thiazole cleavage .

Biological Activity

{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}Cl2_2N2_2S·HBr
  • IUPAC Name : this compound

Research indicates that compounds with guanidinium groups, similar to this compound, may enhance cellular uptake in bacteria, particularly Gram-negative strains. The mechanism involves:

  • Cell Membrane Interaction : The compound targets bacterial cell membranes, leading to depolarization and disruption.
  • Protein Secretion Dysregulation : It may interfere with protein secretion pathways, causing accumulation of cytoplasmic proteins and ultimately cell death .

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its antibacterial properties.

Antimicrobial Efficacy

  • Target Organisms : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
    • MRSA: MIC = 1.5 µM
    • E. coli: MIC = 12.5 µM

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antibiotic agent.

Case Studies

  • Study on Antimicrobial Resistance :
    • A study highlighted the importance of addressing antimicrobial resistance through innovative compounds like this compound. The research demonstrated that enhancing screening conditions could increase the hit rate for effective antibiotics against resistant strains .
  • Mechanism Exploration :
    • Extensive biochemical studies have been conducted to elucidate the mechanism of action of similar guanidinium compounds. These studies utilized techniques such as docking simulations and molecular dynamics to explore binding interactions with bacterial targets .

Data Table: Biological Activity Summary

Compound NameTarget OrganismMIC (µM)
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)1.5
This compoundEscherichia coli12.5

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